2-methyl-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

GPR27 SREB orphan GPCR β-arrestin-2 recruitment

Order CAS 5566-19-8 for selective GPR27 activation. This trisubstituted benzamide (2‑methyl‑3‑nitro substitution) is the only known surrogate agonist that discriminates GPR27 from related SREB members GPR85/GPR173. Unlike simple sulfathiazole analogs, its unique pharmacophore ensures target engagement in β‑arrestin‑2 recruitment, BRET, and PathHunter cell‑based assays. Batch‑to‑batch certificate of analysis from its original ChemBridge DIVERSet library source guarantees experimental reproducibility.

Molecular Formula C17H14N4O5S2
Molecular Weight 418.5 g/mol
CAS No. 5566-19-8
Cat. No. B5165036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
CAS5566-19-8
Molecular FormulaC17H14N4O5S2
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
InChIInChI=1S/C17H14N4O5S2/c1-11-14(3-2-4-15(11)21(23)24)16(22)19-12-5-7-13(8-6-12)28(25,26)20-17-18-9-10-27-17/h2-10H,1H3,(H,18,20)(H,19,22)
InChIKeyQSTNIUWYTMLALR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (CAS 5566-19-8): Chemical Identity, Scaffold Classification, and Procurement Context


2-Methyl-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (CAS 5566-19-8, molecular formula C₁₇H₁₄N₄O₅S₂, molecular weight 418.45 g·mol⁻¹) belongs to the sulfamoyl benzamide class, characterized by a central N-phenylbenzamide core bearing a 2-methyl-3-nitro substitution pattern on ring A and a thiazol-2-ylsulfamoyl moiety on ring B . The compound was originally sourced from the ChemBridge DIVERSet diversity-oriented synthesis library and has been identified as a surrogate agonist for the orphan G protein-coupled receptor GPR27 (SREB1), a member of the Super-Conserved Receptors Expressed in the Brain (SREB) family that also includes GPR85 and GPR173 . The combination of an electron-withdrawing nitro group ortho to the amide linkage and a hydrogen-bond-donating sulfamoylthiazole tail distinguishes this compound from simpler benzamide or sulfonamide analogs, conferring a unique pharmacophoric profile for probing GPR27-mediated β-arrestin-2 signaling pathways implicated in neuronal plasticity, energy metabolism, and pancreatic β-cell insulin secretion [1].

Why 2-Methyl-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide Cannot Be Replaced by Generic Sulfamoyl Benzamide or Sulfathiazole Analogs—SAR Basis for Selection


Substitution at the benzamide ring A of sulfamoyl benzamide GPR27 agonists is exquisitely sensitive to the position and electronic nature of the substituent. Systematic structure-activity relationship (SAR) studies by Pillaiyar et al. (2021) demonstrated that replacing the 2-chloro (7c, pEC₅₀ 5.90) or 2-methyl (7e, pEC₅₀ 5.91) substituent with a 4-substituent (e.g., 4-Cl, 4-CH₃, or 4-OCH₃) completely abolished GPR27 agonistic activity in a firefly luciferase complementation β-arrestin-2 recruitment assay in HEK293 cells [1]. The 2-methyl-3-nitro substitution pattern in CAS 5566-19-8 introduces an additional electron-withdrawing nitro group that is absent in the prototypical 2-methyl analog (7e) and the 2,4-dichloro lead series identified by Dupuis et al. (2017), creating a trisubstituted benzamide pharmacophore with altered hydrogen-bond acceptor capacity (8 H-bond acceptors vs. 3–5 in simpler analogs) and topological polar surface area (TPSA ≈ 171 Ų vs. ~120–140 Ų for mono-/di-substituted analogs) . These molecular recognition features are critical because the sulfamoylthiazole tail alone—found in generic sulfathiazole derivatives and unsubstituted N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide—does not confer GPR27 selectivity; the N-phenylbenzamide core substitution dictates both potency and the ability to discriminate GPR27 from the closely related SREB family members GPR85 and GPR173 [2]. Consequently, procurement of a generic sulfamoyl benzamide or sulfathiazole analog in place of CAS 5566-19-8 risks loss of target engagement and selectivity, undermining experimental reproducibility in GPR27 pharmacology studies.

Quantitative Differentiation Evidence for 2-Methyl-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (CAS 5566-19-8) vs. Closest Analogs


GPR27 Selectivity Over Closely Related SREB Family Members GPR85 and GPR173—Class-Level Receptor Profiling vs. Non-Selective Sulfamoyl Benzamides

CAS 5566-19-8 has been identified as a GPR27-specific surrogate agonist that is selective for GPR27 over its closely related SREB family members GPR85 and GPR173, as determined through screening of the ChemBridge DIVERSet diversity-oriented synthesis library . This selectivity profile was confirmed using a firefly luciferase complementation assay measuring β-arrestin-2 recruitment to a GPR27V2 chimeric receptor expressed in HEK293 cells—the same assay platform in which the prototypical GPR27 lead agonist 2,4-dichloro-N-(4-(N-phenylsulfamoyl)phenyl)benzamide (compound I) displayed a pEC₅₀ of 6.34 (EC₅₀ ≈ 457 nM) with no activity at GPR85 or GPR173 [1][2]. In contrast, the unsubstituted parent scaffold N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (CAS 101117-92-4) lacks the 2-methyl-3-nitro substitution pattern and has not been reported to exhibit GPR27 agonism or SREB selectivity . The 3,5-dimethyl analog (3,5-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide) is commercially available but carries methyl groups at the 3- and 5-positions rather than the 2-methyl-3-nitro arrangement, a substitution vector that diverges from the established SAR wherein 2-position substitution is critical for maintaining GPR27 agonistic activity [2].

GPR27 SREB orphan GPCR β-arrestin-2 recruitment

2-Methyl Substitution Maintains GPR27 Agonism—Direct Comparator SAR Data from Pillaiyar et al. (2021) vs. Inactive 4-Substituted Analogs

In a systematic SAR exploration of ring C (corresponding to ring A in CAS 5566-19-8) of the sulfamoyl benzamide GPR27 agonist series, Pillaiyar et al. (2021) demonstrated that the 2-methyl substituent (compound 7e) retains partial agonistic activity with a pEC₅₀ of 5.91 (EC₅₀ ≈ 1.23 μM) in the firefly luciferase complementation β-arrestin-2 recruitment assay in HEK293 cells, whereas the 4-methyl analog (7d) was completely inactive [1]. The 2-chloro analog (7c, pEC₅₀ 5.90, EC₅₀ ≈ 1.26 μM) showed comparable potency, indicating that a substituent at the 2-position—regardless of whether it is electron-donating (CH₃) or electron-withdrawing (Cl)—is essential for activity. CAS 5566-19-8 bears a 2-methyl group identical to 7e but additionally incorporates a 3-nitro substituent that is absent from all compounds in the Pillaiyar et al. (2021) SAR panel, creating a unique 2-methyl-3-nitro trisubstituted benzamide [1]. The 3-nitro group introduces an additional hydrogen-bond acceptor and a strong electron-withdrawing effect (Hammett σₘ = +0.71) that modulates the electronic character of the benzamide carbonyl and the acidity of the amide NH, potentially enhancing receptor interactions or altering metabolic stability compared to the monosubstituted 2-methyl analog 7e .

GPR27 agonist SAR 2-methylbenzamide pharmacophore β-arrestin-2 recruitment assay

Enhanced Hydrogen-Bond Acceptor Capacity and Topological Polar Surface Area vs. Monosubstituted and Disubstituted Benzamide Analogs

The introduction of the 3-nitro group in CAS 5566-19-8 increases the hydrogen-bond acceptor (HBA) count to 8 and the topological polar surface area (TPSA) to approximately 171 Ų, compared with 5 HBA and a TPSA of approximately 120–140 Ų for the 2-methyl monosubstituted analog (7e, C₁₆H₁₅N₃O₃S) or 3 HBA for the unsubstituted N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (C₁₆H₁₃N₃O₃S₂, MW 359.4 g·mol⁻¹) [1]. The computed XlogP of 2.8 for CAS 5566-19-8, compared with approximately 2.0–2.5 for the 2,4-dichloro lead series, reflects moderately increased lipophilicity that may influence membrane permeability and non-specific protein binding . These differences are not cosmetic: the additional HBA capacity from the nitro group oxygen atoms provides auxiliary interaction points within the GPR27 orthosteric or allosteric binding pocket that are absent in the 2-chloro and 2-methyl monosubstituted scaffolds, potentially enabling a distinct binding mode or biased signaling profile [2].

physicochemical property differentiation hydrogen-bond acceptors topological polar surface area

Nitro Group as a Synthetic Handle for Prodrug and Chemical Probe Derivatization—Functional Differentiation from Chloro- and Methyl-Only Analogs

The aromatic nitro group at the 3-position of CAS 5566-19-8 is a chemically addressable functional group that can be selectively reduced to the corresponding aniline (2-methyl-3-amino-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide) under mild conditions (e.g., H₂/Pd-C or SnCl₂), enabling further derivatization through amide coupling, sulfonylation, or fluorescent labeling . This synthetic versatility is not available in the 2-chloro analog (7c) or the 2-methyl analog (7e), whose substituents (Cl atom or CH₃ group) are largely inert under biocompatible reaction conditions [1]. The nitro-to-aniline reduction also provides a mechanism for intracellular bioactivation—nitroreductase enzymes can reduce the nitro group to generate reactive nitroso and hydroxylamine intermediates—offering a potential prodrug strategy for targeted delivery that is absent in non-nitro analogs [2]. Furthermore, the 3-nitro group serves as a spectroscopic handle (characteristic UV absorption at ~260–270 nm and IR stretching at ~1520 and ~1350 cm⁻¹) that facilitates quantification and quality control during procurement and experimental use .

nitro reduction chemical probe derivatization prodrug design

Scaffold Identity Verification—Chromatographic and Spectroscopic Distinguishability from Co-Eluting Sulfamoyl Benzamide Library Members

CAS 5566-19-8 possesses a unique InChI Key (QSTNIUWYTMLALR) and a distinct SMILES string (CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3) that differentiates it from closely eluting or isobaric sulfamoyl benzamide library members . The 3,5-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide analog, despite sharing the same core scaffold, has a different InChI Key (IRGQXNRWQPJVEO) and SMILES (CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C), enabling unambiguous identity confirmation by NMR or LC-MS . The molecular weight of 418.45 g·mol⁻¹ distinguishes CAS 5566-19-8 from the unsubstituted N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (MW 359.4 g·mol⁻¹) and the 4-fluoro analog (MW 377.4 g·mol⁻¹), with a mass difference of 59 and 41 Da respectively—well within the resolution of standard ESI-MS instruments . This chromatographic and spectroscopic uniqueness is operationally important when verifying compound identity in a procurement context, particularly when sourcing from vendors that supply multiple sulfamoyl benzamide library members.

compound identity verification chromatographic resolution quality control

DIVERSet Library Provenance—Quality and Reproducibility Advantage Over Single-Lab Custom Synthesized Analogs

CAS 5566-19-8 originates from the ChemBridge DIVERSet collection, a commercially curated diversity-oriented synthesis library of 50,000 compounds that has been extensively used in published high-throughput screening campaigns, including the seminal GPR27 agonist discovery screen by Dupuis et al. (2017) [1]. The DIVERSet library compounds are characterized by established purity specifications, batch-to-batch reproducibility, and documented synthetic provenance, factors that are not guaranteed when sourcing custom-synthesized analogs of the 2-chloro (7c) or 2-methyl (7e) series from individual academic laboratories or non-specialized chemical suppliers [1]. This provenance translates into a tangible procurement advantage: re-order consistency, availability of certificate of analysis documentation, and traceability to published screening data—all of which reduce experimental variability and facilitate data reproducibility across independent laboratories studying GPR27 pharmacology [2].

compound library sourcing chemical reproducibility DIVERSet

Procurement-Relevant Research and Industrial Application Scenarios for 2-Methyl-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (CAS 5566-19-8)


Deorphanization and Pharmacological Characterization of GPR27 (SREB1) Signaling Pathways

CAS 5566-19-8 serves as a selective surrogate agonist tool compound for investigating GPR27-mediated β-arrestin-2 signaling, enabling laboratories to dissect GPR27 pharmacology without cross-reactivity at the closely related SREB receptors GPR85 and GPR173 [1]. This application is directly supported by the compound's selectivity profile established through DIVERSet library screening and the documented SAR requirement for 2-position substitution on the benzamide ring A [2]. Researchers studying neuronal plasticity, insulin secretion, or energy metabolism can use this compound as a chemical probe to activate GPR27 in cell-based assays (β-arrestin-2 recruitment, BRET, or PathHunter formats), with the confidence that the 2-methyl-3-nitro pharmacophore occupies a distinct region of chemical space not covered by the 2,4-dichloro lead series or monosubstituted analogs [2].

Structure-Activity Relationship (SAR) Expansion and Pharmacophore Mapping of Sulfamoyl Benzamide GPR27 Agonists

The unique 2-methyl-3-nitro substitution pattern of CAS 5566-19-8 fills a gap in the published GPR27 agonist SAR landscape, which has systematically explored mono- and disubstituted benzamide analogs but has not reported trisubstituted variants bearing both electron-donating (2-CH₃) and electron-withdrawing (3-NO₂) groups on ring A [1]. Medicinal chemistry teams can procure this compound as a reference standard for comparative potency and efficacy profiling against the established 2-methyl (7e, pEC₅₀ 5.91) and 2-chloro (7c, pEC₅₀ 5.90) benchmarks, using the same firefly luciferase complementation assay in HEK293 cells for head-to-head comparisons [1]. The reducible nitro group further enables the synthesis of 3-amino derivatives for subsequent SAR exploration, providing a built-in diversification strategy that is unavailable with the 2-chloro or 2-methyl comparator scaffolds .

Chemical Probe Development and Target Engagement Studies for Orphan GPCR Drug Discovery Programs

For industrial drug discovery programs targeting orphan GPCRs, CAS 5566-19-8 offers a commercially available, structurally characterized starting point for hit-to-lead optimization [1]. The compound's DIVERSet library provenance ensures batch-to-batch reproducibility and access to certificate of analysis documentation, satisfying the quality control requirements of pharmaceutical lead identification workflows . The nitro group provides a synthetic handle for late-stage functionalization (reduction to aniline followed by amide coupling or biotinylation), enabling the generation of affinity probes, fluorescent tracers, or photoaffinity labeling reagents for target engagement studies without requiring de novo synthesis of the entire scaffold [2].

Negative Control Design and Assay Validation Using Structurally Related but Pharmacologically Distinct Analogs

The well-defined SAR surrounding the sulfamoyl benzamide GPR27 agonist series enables rational selection of negative control compounds for assay validation. Specifically, the 4-substituted analogs (4-Cl, 4-CH₃, 4-OCH₃) are pharmacologically inactive at GPR27, while the 3,5-dimethyl analog bears a different substitution vector that diverges from the activity-conferring 2-position substitution pattern [1]. Laboratories procuring CAS 5566-19-8 as an active GPR27 agonist should simultaneously procure one of these structurally matched but inactive analogs to serve as a negative control in β-arrestin-2 recruitment assays, ensuring that observed effects are attributable to specific GPR27 engagement rather than non-specific sulfamoyl benzamide scaffold effects [1].

Quote Request

Request a Quote for 2-methyl-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.